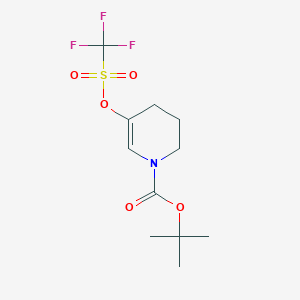

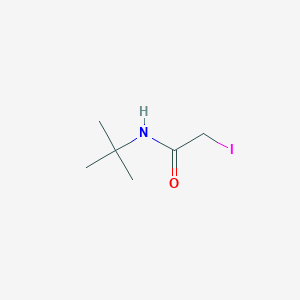

N-(Tert-butyl)-2-iodoacetamide

Overview

Description

“N-(Tert-butyl)-2-iodoacetamide” is a chemical compound that contains a tert-butyl group. The tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It is derived from either of the two isomers (n-butane and isobutane) of butane . The tert-butyl group is often used in organic chemistry due to its non-nucleophilic nature .

Synthesis Analysis

The synthesis of N-tert-butyl amides can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is known as the Ritter reaction . The Ritter reaction is a commonly used method for the synthesis of amides .Chemical Reactions Analysis

The tert-butyl group serves as a source of bromide ions for substitution reactions and is commonly used as a phase transfer catalyst . It is used to prepare many other tetrabutylammonium salts by salt metathesis reactions .Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(Tert-butyl)-2-iodoacetamide has been utilized in the synthesis of heterocyclic compounds, such as 4-tert-butyl-1,3-dihydroimidazol-2-ones and 1,3-dihydroimidazol-2-thiones. These compounds were synthesized from 1-amino-3,3-dimethylbutanone and further reacted with iodoacetamide under alkaline conditions (Loksha et al., 2003).

Proteomics Research

In proteomics, N-(Tert-butyl)-2-iodoacetamide has been used to create new alkylating reagents for relative quantitation of proteins. These reagents, synthesized in both light and heavy forms, are covalently bound to peptides containing cysteines through an alkylation reaction. This application is significant for protein quantitation and identification, supporting comprehensive proteomics-based studies (Pasquarello et al., 2004).

NMR in Biomedicine

A novel iodoacetamide label containing N-(Tert-butyl)-2-iodoacetamide was synthesized for use in 19F NMR. This label, known as 4‐perfluoro‐tert‐butyl‐phenyliodoacetamide (PFP), has been used to label sulfhydryl groups of proteins, demonstrating its utility in NMR studies for detecting proteins with high sensitivity (Kalbitzer et al., 1992).

Antifolate Synthesis

The compound has also been involved in the synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, which are used as antifolates inhibiting thymidylate synthase. These conjugates have shown significant enzyme inhibition, demonstrating the compound's role in medicinal chemistry (Pawełczak et al., 1989).

Synthesis of Nucleosides

In DNA, RNA, and oligonucleotide analog synthesis, N-(Tert-butyl)-2-iodoacetamide plays a crucial role in enabling the synthesis of nucleosides and the protection of labile exocyclic amine groups. This application is vital for minimizing depurination and chain degradation during synthesis (Sinha et al., 1993).

properties

IUPAC Name |

N-tert-butyl-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12INO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBBVLUBVPCFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

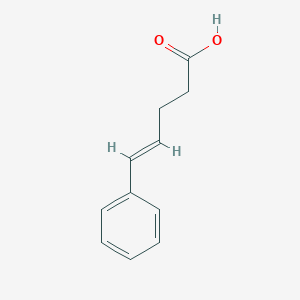

CC(C)(C)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Tert-butyl)-2-iodoacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)

![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)